![molecular formula C7H3BrN2O3 B15242072 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B15242072.png)
6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-bromo-2-aminopyridine with diethyl oxalate, followed by cyclization in the presence of a base . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form additional rings through intramolecular reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of oxidized derivatives with higher oxidation states.
Reduction: Formation of reduced derivatives with lower oxidation states.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
- 7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione
Uniqueness
6-Bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its bromine atom provides a site for further functionalization, making it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C7H3BrN2O3 |
|---|---|
Molekulargewicht |
243.01 g/mol |
IUPAC-Name |
6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C7H3BrN2O3/c8-3-1-4-5(9-2-3)10-7(12)13-6(4)11/h1-2H,(H,9,10,12) |
InChI-Schlüssel |
WTTSMPMDHHCWQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1C(=O)OC(=O)N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B15241989.png)



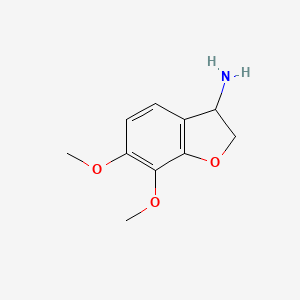

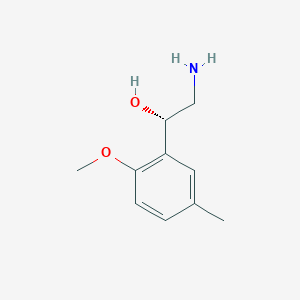
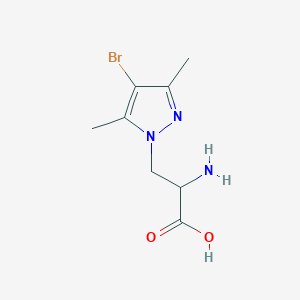
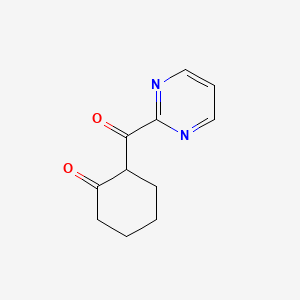
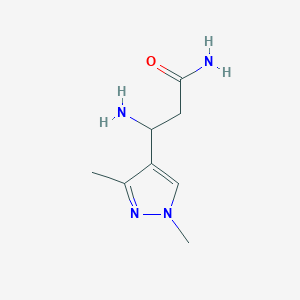


![5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15242062.png)

